molecular formula C8H16O5 B12730202 2,3,4-Tri-O-methyl-beta-D-xylopyranose CAS No. 54192-87-9

2,3,4-Tri-O-methyl-beta-D-xylopyranose

Cat. No.: B12730202
CAS No.: 54192-87-9
M. Wt: 192.21 g/mol
InChI Key: AIVDIFJVLZSYIK-ULAWRXDQSA-N
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Description

2,3,4-Tri-O-methyl-beta-D-xylopyranose is a methylated derivative of D-xylose, a monosaccharide commonly found in nature. This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms of the xylopyranose ring. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-methyl-beta-D-xylopyranose typically involves the methylation of D-xylose. One common method includes the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the xylopyranose ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-methyl-beta-D-xylopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted xylopyranose derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Tri-O-methyl-beta-D-xylopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-methyl-beta-D-xylopyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for various enzymes involved in carbohydrate metabolism. The methoxy groups may influence the compound’s binding affinity and specificity towards these enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tri-O-methyl-alpha-D-xylopyranose
  • 2,3,4-Tri-O-methyl-D-xylose
  • 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Uniqueness

2,3,4-Tri-O-methyl-beta-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .

Properties

CAS No.

54192-87-9

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol

InChI

InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1

InChI Key

AIVDIFJVLZSYIK-ULAWRXDQSA-N

Isomeric SMILES

CO[C@@H]1CO[C@H]([C@@H]([C@H]1OC)OC)O

Canonical SMILES

COC1COC(C(C1OC)OC)O

Origin of Product

United States

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